molecular formula C4H5BN2O3S B13969410 (2-Carbamoyl-1,3-thiazol-4-yl)boronic acid CAS No. 1166840-87-4

(2-Carbamoyl-1,3-thiazol-4-yl)boronic acid

Katalognummer: B13969410
CAS-Nummer: 1166840-87-4
Molekulargewicht: 171.98 g/mol
InChI-Schlüssel: CIBNNWPRKRKOPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with an aminocarbonyl group. The unique structure of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid makes it a valuable reagent in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with a halogenated thiazole derivative . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid is unique due to the presence of both a boronic acid group and a thiazole ring, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

1166840-87-4

Molekularformel

C4H5BN2O3S

Molekulargewicht

171.98 g/mol

IUPAC-Name

(2-carbamoyl-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C4H5BN2O3S/c6-3(8)4-7-2(1-11-4)5(9)10/h1,9-10H,(H2,6,8)

InChI-Schlüssel

CIBNNWPRKRKOPJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CSC(=N1)C(=O)N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.